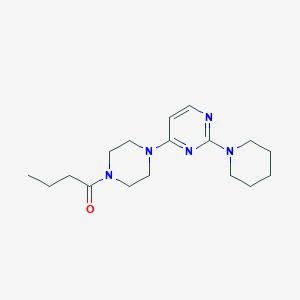

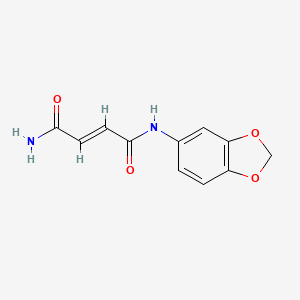

4-(4-butyryl-1-piperazinyl)-2-(1-piperidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds featuring pyrimidine, piperazine, and piperidine rings are of significant interest in medicinal chemistry due to their versatile pharmacological profiles. These moieties are central to the structure-activity relationships contributing to their biological efficacy in various therapeutic applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple strategies, including nucleophilic substitution reactions and microwave-assisted synthesis. For instance, efficient procedures for synthesizing new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been developed using bis(benzofuran-enaminone) hybrids as key intermediates, showcasing the versatility in synthetic approaches for pyrimidine derivatives (Mekky et al., 2021).

Molecular Structure Analysis

Structural analyses, including X-ray diffraction and DFT studies, have been conducted on various pyrimidine-containing compounds to elucidate their molecular geometries, confirming the importance of molecular structure in determining the physicochemical and pharmacological properties of these compounds (Ban et al., 2023).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions, that are crucial for the synthesis of more complex molecules with desired biological activities. The chemical reactivity of these compounds is influenced by substitutions on the pyrimidine ring, which can significantly alter their pharmacological properties.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility and melting points, are influenced by the nature of substituents on the pyrimidine ring. These properties are critical for the pharmacokinetics and bioavailability of the compounds.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, play a crucial role in their biological activities and interactions with biological targets. Studies on the structure-activity relationship of pyrimidine derivatives offer insights into how chemical modifications can enhance their therapeutic potential.

Applications De Recherche Scientifique

Piperazinyl-glutamate-pyrimidines as P2Y12 Antagonists

Piperazinyl-glutamate-pyrimidines, with modifications at the pyrimidine ring, have been identified as highly potent P2Y12 antagonists. This class of compounds is significant for its role in inhibiting platelet aggregation, a crucial factor in thrombosis and cardiovascular diseases. The research demonstrated how variations at the 4-position of the piperidine ring could fine-tune pharmacokinetic and physicochemical properties, leading to compounds with enhanced potency, selectivity, and oral bioavailability (Parlow et al., 2009).

Synthesis and Pharmacological Properties of 4-piperazino-pyrimidines

A series of new 4-piperazinopyrimidines bearing a methylthio substituent at the pyrimidine ring's 5-position was synthesized. This chemical series displayed a broad spectrum of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations based on their powerful antiemetic activity (Mattioda et al., 1975).

Antihistaminic Activity of Pyrimidine Derivatives

Novel pyrimidines were synthesized through the condensation of chalcones with guanidine HCl, demonstrating significant anti-histaminic activity. This research contributes to the development of new therapeutic agents for allergies and related conditions, highlighting the potential of pyrimidine derivatives in medicinal chemistry (Rahaman et al., 2009).

Pyrimidine-Piperazine Hybrids and Biological Activities

The combination of pyrimidine and piperazine structures into a single framework has been shown to enhance biological activity. This review summarized the synthesis and biological studies of pyrimidine-piperazine analogs, emphasizing their significance in developing drugs with improved efficacy and selectivity (Al‐Ghorbani et al., 2021).

Synthesis of Pyrimidine and Bispyrimidine Derivatives for Anti-inflammatory and Analgesic Activities

A study synthesized a range of pyrimidine and bispyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. This research illustrates the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Sondhi et al., 2007).

Propriétés

IUPAC Name |

1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O/c1-2-6-16(23)21-13-11-20(12-14-21)15-7-8-18-17(19-15)22-9-4-3-5-10-22/h7-8H,2-6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYCUIJJXAMRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)